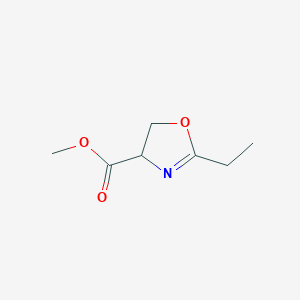
methyl 2-(2-amino-1,1-difluoroethyl)-5-methyl-1,3-oxazole-4-carboxylate
Overview
Description
Methyl 2-(2-amino-1,1-difluoroethyl)-5-methyl-1,3-oxazole-4-carboxylate (MDFC) is an important organic chemical compound with a wide range of applications in the scientific and medical fields. It is a white, crystalline solid with a melting point of 115-116°C, and is soluble in water, methanol, and ethanol. MDFC is widely used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a substrate in enzyme-catalyzed reactions. Additionally, MDFC is used as a fluorescent dye in cell biology and biochemistry.
Scientific Research Applications
Methyl 2-(2-amino-1,1-difluoroethyl)-5-methyl-1,3-oxazole-4-carboxylate is used in a wide range of scientific research applications, including organic synthesis, pharmaceutical synthesis, and enzyme-catalyzed reactions. It is also used as a fluorescent dye in cell biology and biochemistry. In addition, this compound has been used in the synthesis of various pharmaceuticals, such as anti-cancer drugs and antibiotics.
Mechanism of Action
Methyl 2-(2-amino-1,1-difluoroethyl)-5-methyl-1,3-oxazole-4-carboxylate acts as a substrate in enzyme-catalyzed reactions, and is involved in the synthesis of various pharmaceuticals. In enzyme-catalyzed reactions, this compound is converted into a variety of products, such as alcohols, amines, and acids. In addition, this compound acts as a fluorescent dye in cell biology and biochemistry, and is used to visualize the structure of cells and to detect the presence of certain molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to have anti-inflammatory and anti-cancer effects, as well as an ability to reduce cell death. Additionally, this compound has been shown to have antifungal and antibacterial properties, and to inhibit the growth of certain tumors.
Advantages and Limitations for Lab Experiments
Methyl 2-(2-amino-1,1-difluoroethyl)-5-methyl-1,3-oxazole-4-carboxylate has several advantages for lab experiments. It is relatively inexpensive and readily available, and it is soluble in a variety of solvents. Additionally, it has a wide range of applications in scientific research, and it is relatively stable and easy to work with. However, there are some limitations to using this compound in lab experiments. It can be toxic in high concentrations, and it can react with certain metals, such as copper and zinc.
Future Directions
In the future, methyl 2-(2-amino-1,1-difluoroethyl)-5-methyl-1,3-oxazole-4-carboxylate could be used in the development of new drugs for the treatment of cancer and other diseases. Additionally, this compound could be used to develop new fluorescent dyes for use in cell biology and biochemistry. Furthermore, this compound could be used to develop new catalysts for organic synthesis, and to develop new enzyme-catalyzed reactions. Finally, this compound could be used to develop new materials for use in industry, such as polymers and coatings.
Synthesis Methods
Methyl 2-(2-amino-1,1-difluoroethyl)-5-methyl-1,3-oxazole-4-carboxylate can be synthesized in two ways: by the direct reaction of 2-amino-1,1-difluoroethanol and methyl oxalate, or by the condensation of 2-amino-1,1-difluoroethanol and methyl oxalyl chloride. The direct reaction is the preferred method, as it is faster and produces less by-products.
properties
IUPAC Name |
methyl 2-(2-amino-1,1-difluoroethyl)-5-methyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O3/c1-4-5(6(13)14-2)12-7(15-4)8(9,10)3-11/h3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEXEJKMAXQLHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C(CN)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901136754 | |
| Record name | 4-Oxazolecarboxylic acid, 2-(2-amino-1,1-difluoroethyl)-5-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901136754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803590-94-4 | |
| Record name | 4-Oxazolecarboxylic acid, 2-(2-amino-1,1-difluoroethyl)-5-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803590-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxazolecarboxylic acid, 2-(2-amino-1,1-difluoroethyl)-5-methyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901136754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(E)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6596806.png)
![1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6596813.png)
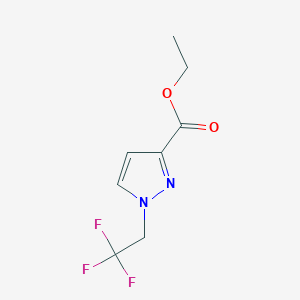
![1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B6596820.png)
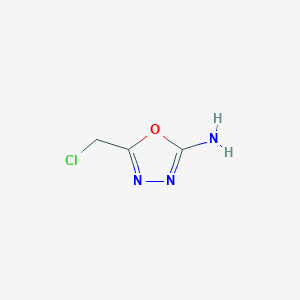
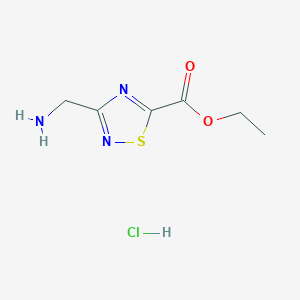
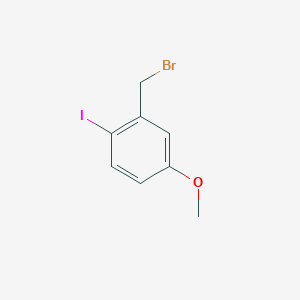


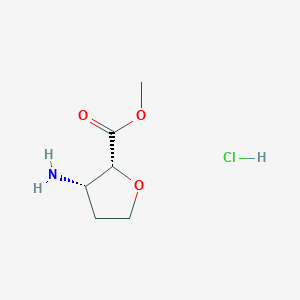
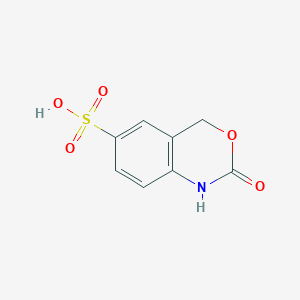
![6,6-dibromo-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6596862.png)
